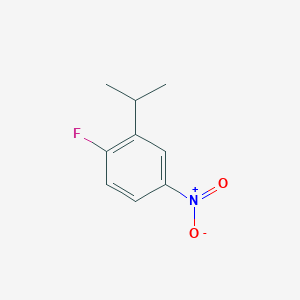

1-Fluoro-2-isopropyl-4-nitrobenzene

Descripción

1-Fluoro-2-isopropyl-4-nitrobenzene is a substituted benzene derivative with the molecular formula C₉H₉FNO₂. Its structure features three distinct functional groups:

- Fluorine at position 1 (electron-withdrawing via inductive effects).

- Isopropyl at position 2 (bulky alkyl group, contributing steric hindrance and lipophilicity).

- Nitro at position 4 (strong electron-withdrawing meta-directing group).

The nitro group enhances reactivity in reduction or substitution reactions, while fluorine improves metabolic stability in bioactive molecules.

Propiedades

Fórmula molecular |

C9H10FNO2 |

|---|---|

Peso molecular |

183.18 g/mol |

Nombre IUPAC |

1-fluoro-4-nitro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10FNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 |

Clave InChI |

YHAQYTBKDNROLS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares 1-Fluoro-2-isopropyl-4-nitrobenzene to analogs from literature, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Table 1: Key Structural Features and Similarity Scores

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in cited references.

Key Observations:

- Electronic Effects: The nitro group in all compounds strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. However, competing effects arise from other substituents. For example, the methoxy group in 1-Fluoro-4-methoxy-2-nitrobenzene donates electrons via resonance, partially countering nitro’s deactivation . Fluorine enhances electron withdrawal, increasing ring acidity and stability toward oxidation compared to non-halogenated analogs.

- Steric and Lipophilic Effects: The isopropyl group in the target compound introduces significant steric bulk, reducing reaction rates at position 2 compared to smaller groups (e.g., methyl in 4-Fluoro-2-methyl-6-nitrophenol) . Lipophilicity (logP) is expected to follow: isopropyl > methyl > methoxy > hydroxyl, influencing solubility and membrane permeability in biological systems.

- Reactivity and Applications: Nitro-to-Amine Reduction: Nitro groups in analogs like 1-Fluoro-4-methoxy-2-nitrobenzene are readily reduced to amines, useful in pharmaceutical synthesis (e.g., paracetamol derivatives) . Azo Dyes: Compounds with azo linkages (e.g., 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol) exhibit strong chromophore properties, unlike the target compound, which lacks conjugation pathways for visible absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.